molecular formula C14H13NO6S B2475158 (Z)-2-(5-(3,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid CAS No. 178881-27-1

(Z)-2-(5-(3,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid

Cat. No. B2475158
CAS RN: 178881-27-1
M. Wt: 323.32
InChI Key: IWKMQOAMKXXCAZ-WDZFZDKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(5-(3,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid, commonly known as DMBA-AA, is a thiazolidinedione derivative that has gained significant attention in scientific research due to its potential therapeutic applications. DMBA-AA is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Antibacterial Activity

A study by Trotsko et al. (2018) synthesized new derivatives of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid with thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moieties, testing their antibacterial activity against both Gram-positive and Gram-negative bacteria. These compounds generally showed antibacterial activity, especially against Gram-positive strains, indicating the potential of these derivatives, including "(Z)-2-(5-(3,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid," in antimicrobial applications (Trotsko et al., 2018).

Liver Protection

Wang et al. (2012) evaluated the role of a similar compound in protecting the liver against injury caused by CCl4 in rats. This study suggests the therapeutic potential of derivatives for inflammatory pathologies by modulating aldose reductase activity, highlighting its relevance in researching liver protection mechanisms (Wang et al., 2012).

Antimicrobial Properties

Further research into thiazolidine-2,4-dione derivatives, including the compound , has shown promise in antimicrobial efficacy. For instance, Alhameed et al. (2019) synthesized novel carboxamide and amino acid derivatives displaying weak to moderate antibacterial and antifungal activities, demonstrating the compound's potential in developing new antimicrobial agents (Alhameed et al., 2019).

Complexing Properties

Kosterina et al. (2004) explored the synthesis of alkyl (3-oxo-2,3-dihydrothien-2-ylidene)- and (4-oxothiazolidin-5-ylidene)acetates, showing their potential use in membrane processes as sodium cation carriers. This study opens avenues for using these compounds in applications requiring specific ion transport or sequestration abilities (Kosterina et al., 2004).

Antimicrobial Activity Evaluation

PansareDattatraya and Devan (2015) synthesized a series of derivatives to test their antimicrobial activity against various bacterial strains, showing compatibility with standard drugs. This demonstrates the potential use of these derivatives in developing antimicrobial treatments (PansareDattatraya & Devan, 2015).

properties

IUPAC Name

2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO6S/c1-20-9-4-3-8(5-10(9)21-2)6-11-13(18)15(7-12(16)17)14(19)22-11/h3-6H,7H2,1-2H3,(H,16,17)/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKMQOAMKXXCAZ-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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